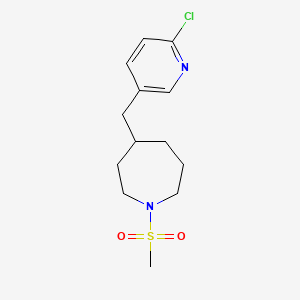
4-((6-Chloropyridin-3-yl)methyl)-1-(methylsulfonyl)azepane
Vue d'ensemble
Description
“4-((6-Chloropyridin-3-yl)methyl)morpholine” is a heterocyclic organic compound . It’s used in various fields of research, including life sciences, organic synthesis, and environmental measurement .
Synthesis Analysis
The synthesis of “4-((6-Chloropyridin-3-yl)methyl)morpholine” can be achieved from Morpholine and 2-Chloro-5-chloromethylpyridine .Molecular Structure Analysis
The molecular weight of this compound is 212.68 and its molecular formula is C10H13ClN2O . The IUPAC name for this compound is “4-((6-chloropyridin-3-yl)methyl)morpholine” and its canonical SMILES structure is C1COCCN1CC2=CN=C(C=C2)Cl .Physical And Chemical Properties Analysis
The exact mass of “4-((6-Chloropyridin-3-yl)methyl)morpholine” is 212.07200 . It has 3 H-Bond acceptors and 0 H-Bond donors .Applications De Recherche Scientifique
Synthesis for Clinical Studies :The compound has been synthesized for use in preclinical and clinical studies. A particular synthesis involved coupling ethyl 6-chloro-5-cyano-2-methylnicotinate with isonipecotic acid, followed by an amide coupling to produce the final compound in high yields. This synthesis supported the production of large batches for studies (Andersen et al., 2013).
Role in Spin-Crossover and Crystallographic Phase Changes :The compound's derivatives have been studied for their role in spin-transition phenomena. For example, iron(II) complexes of 4-sulfanyl-, 4-sulfinyl- and 4-sulfonyl-2,6-dipyrazolylpyridine ligands showed different behaviors in spin-crossover and crystallographic phase changes, indicating its potential in materials science research (Cook et al., 2015).
Development of New Ionic Liquids :Azepane, a related compound, was used to create a new family of room temperature ionic liquids. These developments are significant for environmental applications, as they provide alternatives to more hazardous substances (Belhocine et al., 2011).
PKB Inhibitors for Therapeutic Applications :Novel azepane derivatives, closely related to the compound of interest, have been synthesized and evaluated as protein kinase B inhibitors. These studies contribute to the development of potential therapeutic agents (Breitenlechner et al., 2004).
Potential in Organic Chemistry Reactions :Research has explored the compound's reactivity in nucleophilic substitution reactions, which is fundamental to understanding its behavior in various organic syntheses (Moshchitskii et al., 1975).
Vibrational Spectra Analysis :The compound's derivatives have been analyzed for their vibrational spectra using FT-IR and FT-Raman spectroscopy. These studies are essential for understanding the molecular structure and properties (Song et al., 2008).
Crystallographic Studies :The crystal structures of derivatives of the compound have been studied, providing insights into molecular interactions and potential applications in crystal engineering and drug design (Bühler et al., 2010).
Propriétés
IUPAC Name |
4-[(6-chloropyridin-3-yl)methyl]-1-methylsulfonylazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2S/c1-19(17,18)16-7-2-3-11(6-8-16)9-12-4-5-13(14)15-10-12/h4-5,10-11H,2-3,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYAUBRLPXXQIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(CC1)CC2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloro-4-[1-(3-fluorophenyl)ethoxy]aniline](/img/structure/B1401239.png)
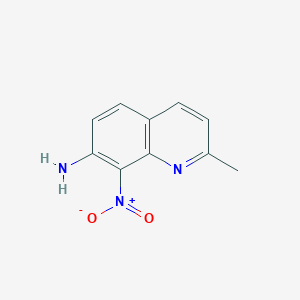
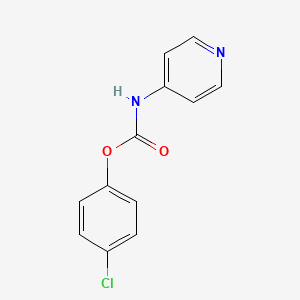


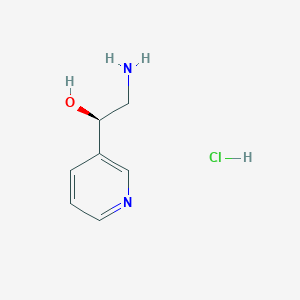
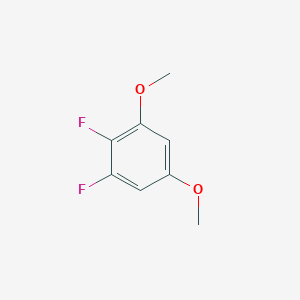
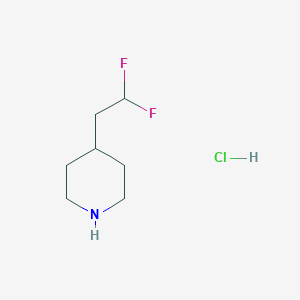
![[1-(Morpholin-4-ylcarbonyl)butyl]amine hydrochloride](/img/structure/B1401253.png)
![1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-1H-imidazole](/img/structure/B1401254.png)
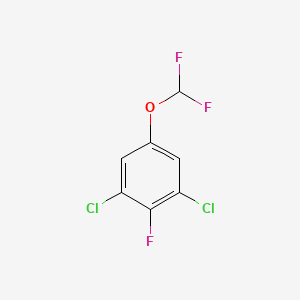
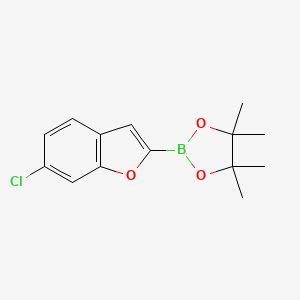

![tert-Butyl 2-(2-(2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B1401260.png)